molecular formula C8H8ClNO3S B1367128 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride CAS No. 76503-37-2

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Cat. No. B1367128
CAS RN: 76503-37-2
M. Wt: 233.67 g/mol
InChI Key: FUNYLTYTTCGXAP-UHFFFAOYSA-N
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Description

The compound “3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride” is a complex organic molecule. It likely contains a benzene ring (due to the “benzene” in the name), a sulfonyl chloride group (-SO2Cl), a methyl group (-CH3), and an aminocarbonyl group (-NH-CO-). The numbers in the name (3- and 4-) suggest the positions of these groups on the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve reactions such as the Mannich reaction, which is a classical and widely used transformation for the synthesis of β-amino-carbonyl products . This reaction utilizes a non-enolizable aldehyde, a secondary amine, and an enolizable carbonyl compound as starting materials .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzene ring provides a stable, aromatic core, while the sulfonyl chloride, methyl, and aminocarbonyl groups each add distinct structural characteristics .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the Mannich reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl chloride group could make the compound reactive, while the benzene ring could contribute to its stability .

Scientific Research Applications

1. Antibacterial Agents

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride has been utilized in the synthesis of potent antibacterial agents. A study by Abbasi et al. (2015) involved reacting napthalen-1-amine with 4-methylbenzenesulfonyl chloride, leading to the creation of derivatives that showed significant antibacterial properties against various bacterial strains (Abbasi et al., 2015).

2. Dye Intermediates

This compound is also pivotal in the synthesis of dye intermediates. Bo (2007) demonstrated its use in preparing dye intermediates containing sulfonamide as a linking group, highlighting its role in the chemical industry (Bo, 2007).

3. Crystallographic Characterization

It has been used in crystallographic studies as well. For instance, Zhang et al. (2010) prepared a compound by condensing methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride, which was then characterized using crystallography, providing insights into molecular structures (Zhang et al., 2010).

4. Enzyme Inhibitors

The chemical is also significant in the development of enzyme inhibitors. A study by Romero & Margarita (2008) synthesized compounds from 4-methylbenzenesulfonyl chloride that exhibited properties of enzyme inhibition, showing its potential in biochemical applications (Romero & Margarita, 2008).

5. Molecular Synthesis and Characterization

Cremlyn et al. (1980) explored its derivatives, providing valuable information on molecular synthesis and characterization. This research enhances our understanding of the compound's chemical properties and potential applications (Cremlyn et al., 1980).

6. Antiglaucoma Agents

Its derivatives have been investigated for their efficacy as antiglaucoma agents. Casini et al. (2003) synthesized derivatives of 3- and 4-carboxybenzenesulfonyl chloride, showing their potential as topical antiglaucoma agents in normotensive rabbits (Casini et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For instance, the Mannich reaction and other similar reactions could be used to synthesize a wide variety of β-amino-carbonyl compounds .

properties

IUPAC Name

3-carbamoyl-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNYLTYTTCGXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228115
Record name 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

CAS RN

76503-37-2
Record name 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76503-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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